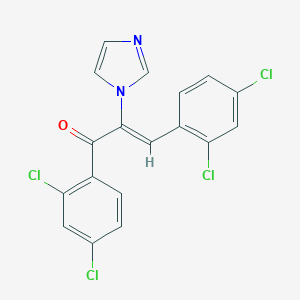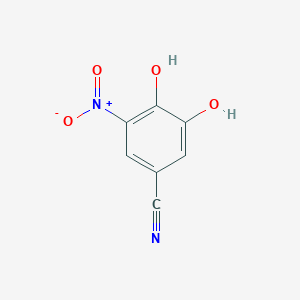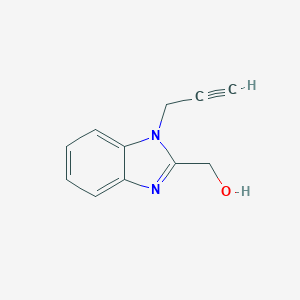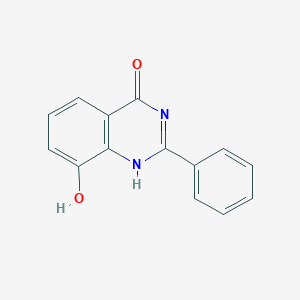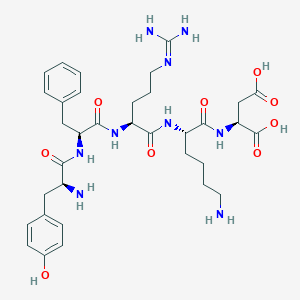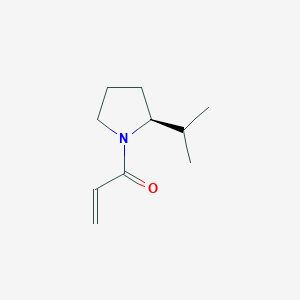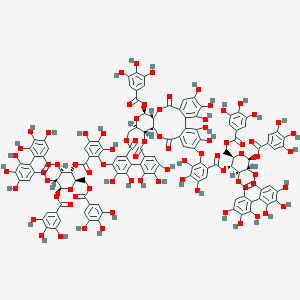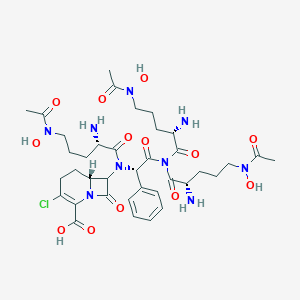![molecular formula C12H8N2 B056194 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene CAS No. 116996-92-0](/img/structure/B56194.png)
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene, also known as DAPTA, is a cyclic peptide that has been extensively studied for its potential applications in the field of medicine. DAPTA is a synthetic peptide that has been designed to mimic the structure of the CD4 receptor, which is a protein found on the surface of T-helper cells.
作用機序
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene works by binding to the CD4 receptor on the surface of T-helper cells. This binding prevents the HIV-1 virus from binding to the CD4 receptor, which is necessary for the virus to enter the T-helper cell. By blocking the entry of the virus into the T-helper cell, 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene effectively inhibits the replication of the virus.
生化学的および生理学的効果
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have a long half-life in vivo, which makes it a promising candidate for therapeutic use. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has also been shown to have immunomodulatory effects, as it can stimulate the production of cytokines and chemokines.
実験室実験の利点と制限
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has several advantages for lab experiments. It is easy to synthesize using SPPS techniques, and it has a high purity and yield. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is that it has a relatively low binding affinity for the CD4 receptor, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene. One potential direction is to investigate its use in combination with other antiviral or anticancer agents to enhance its therapeutic efficacy. Another potential direction is to explore the use of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene in other viral infections, such as hepatitis C or influenza. Additionally, further research is needed to optimize the synthesis and formulation of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene for therapeutic use.
合成法
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene involves the coupling of protected amino acids onto a solid support resin. The amino acids are protected with different functional groups to prevent unwanted reactions during the synthesis. The peptide chain is elongated by coupling the next amino acid through a peptide bond. After the synthesis is complete, the peptide is cleaved from the resin and the protecting groups are removed to obtain the final product.
科学的研究の応用
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been extensively studied for its potential applications in the field of medicine. It has been shown to have antiviral activity against HIV-1 and other related viruses. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Additionally, 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been investigated for its potential use as a diagnostic tool for HIV-1 and other viral infections.
特性
CAS番号 |
116996-92-0 |
|---|---|
製品名 |
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene |
分子式 |
C12H8N2 |
分子量 |
180.2 g/mol |
IUPAC名 |
2,9-diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene |
InChI |
InChI=1S/C12H8N2/c1-2-4-6-5(3-1)13-11-9-7-8(9)10(7)12(11)14-6/h1-4,7-10H |
InChIキー |
YMLYODQMRJGNOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C4C5C4C5C3=N2 |
正規SMILES |
C1=CC=C2C(=C1)N=C3C4C5C4C5C3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



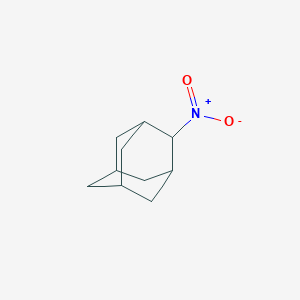
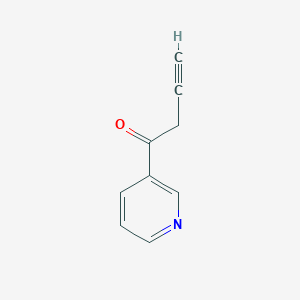
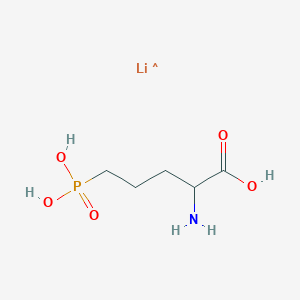
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
